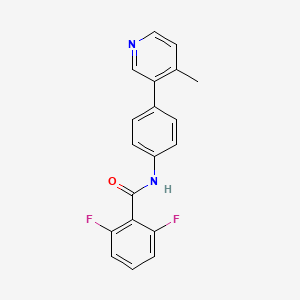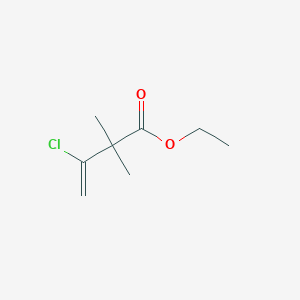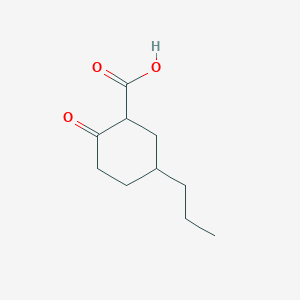
4-Amino-1-cyclopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-cyclopropylpyrrolidin-2-one is a versatile compound with the molecular formula C7H12N2O It is known for its unique structural features, including a cyclopropyl group attached to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with a suitable diketone or ketoester under acidic or basic conditions. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Amino-1-cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-1-cyclopropylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-Amino-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
類似化合物との比較
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but without the cyclopropyl group.
Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrolidinone ring.
4-Amino-2-pyrrolidinone: Similar structure but without the cyclopropyl group.
Uniqueness: 4-Amino-1-cyclopropylpyrrolidin-2-one is unique due to the presence of both the cyclopropyl group and the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
4-amino-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12N2O/c8-5-3-7(10)9(4-5)6-1-2-6/h5-6H,1-4,8H2 |
InChIキー |
PSINJBJNAVYKLD-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CC(CC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




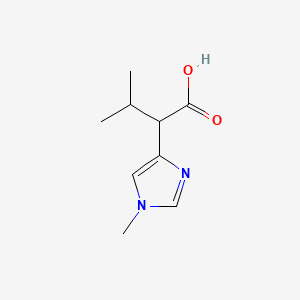
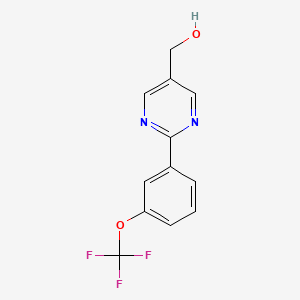
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
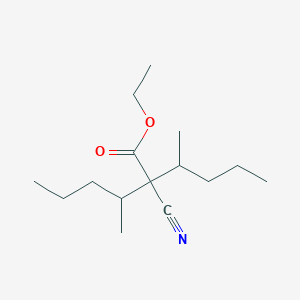
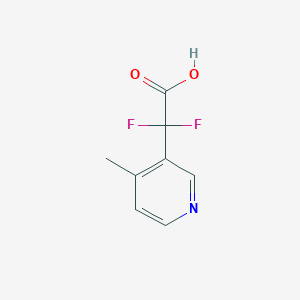
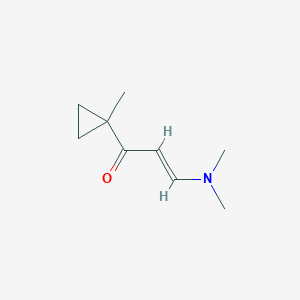
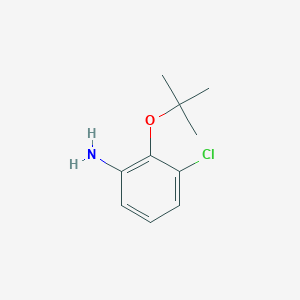

![tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B15241584.png)
